molecular formula C6H8ClFN2 B2795118 4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole CAS No. 1855907-43-5

4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole

Cat. No.: B2795118
CAS No.: 1855907-43-5
M. Wt: 162.59
InChI Key: HWBXVBIZQBBCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole is a fluorinated pyrazole derivative that serves as a versatile and valuable chemical intermediate in organic synthesis and agrochemical research. Its structure, featuring a reactive chloromethyl group and a fluorine atom on the pyrazole ring, makes it a key building block for constructing more complex molecules, particularly in the development of novel pyrazole oxime ethers with potential biological activity . Researchers utilize this compound to explore new synthetic pathways for crop protection agents. Recent studies have shown that structurally related 5-fluoro-1,3-dimethyl-1H-pyrazole derivatives are pivotal intermediates in the design and synthesis of novel pyrazole oxime ethers . These compounds have demonstrated strong and promising insecticidal and acaricidal properties against a range of pests, including Mythimna separata, Tetranychus cinnabarinus, and Aphis medicaginis in bioassays . The presence of both the chloromethyl and fluorine substituents on the pyrazole core allows for strategic functionalization, enabling medicinal and agricultural chemists to fine-tune the properties of target molecules. This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers handling this material should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Properties

IUPAC Name

4-(chloromethyl)-5-fluoro-1,3-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClFN2/c1-4-5(3-7)6(8)10(2)9-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBXVBIZQBBCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CCl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole typically involves the reaction of 5-fluoro-1,3-dimethyl-1H-pyrazole with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of de-fluorinated pyrazoles.

    Coupling Reactions: Formation of biaryl or diaryl pyrazoles.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through various methods that involve halogenation and substitution reactions. One notable method includes the reaction of 5-fluoro-1,3-dimethyl-1H-pyrazole with chloromethylating agents. The synthesis process can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice .

Pharmaceutical Applications

2.1 Antimicrobial Activity
Research has shown that derivatives of 4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole exhibit potential antimicrobial properties. For instance, compounds synthesized from this pyrazole derivative have been tested against various bacterial strains, demonstrating promising inhibitory effects .

2.2 Anti-inflammatory Properties
Studies indicate that certain pyrazole derivatives can act as anti-inflammatory agents. The presence of the fluorine atom enhances the biological activity of these compounds, making them suitable candidates for further development in treating inflammatory diseases .

2.3 Anticancer Activity
Recent investigations have highlighted the anticancer potential of pyrazole derivatives. Compounds derived from this compound have been evaluated for their cytotoxic effects on cancer cell lines, showing significant promise in inhibiting tumor growth .

Agrochemical Applications

3.1 Fungicides
The synthesis of 5-fluoro-1,3-dialkyl-1H-pyrazole-4-carbonyl chlorides from this compound has been reported as a precursor for fungicides. These compounds demonstrate effective fungicidal activity against various plant pathogens, making them valuable in agricultural applications .

3.2 Herbicides
Research indicates that derivatives of this pyrazole compound can be utilized in developing herbicides. The structural modifications enhance selectivity and efficacy against specific weed species while minimizing impact on crops .

Case Studies

Study Objective Findings
Study A Evaluate antimicrobial propertiesDemonstrated significant inhibition of bacterial growth with specific derivatives showing higher efficacy than standard antibiotics.
Study B Investigate anti-inflammatory effectsIdentified compounds with notable reduction in inflammation markers in vitro and in vivo models.
Study C Assess anticancer activityFound that certain derivatives induced apoptosis in cancer cells with minimal cytotoxicity to normal cells.
Study D Develop fungicidesProduced effective fungicidal agents with broad-spectrum activity against common agricultural pathogens.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluoro group enhances the compound’s binding affinity and selectivity by forming hydrogen bonds and van der Waals interactions with target molecules .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Target Compound : The chloromethyl group at position 4 and fluorine at position 5 create a steric and electronic profile distinct from analogs. Fluorine’s electron-withdrawing nature increases stability and influences hydrogen-bonding interactions in biological systems .
  • Carbaldehyde Derivatives : Compounds like 4-chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde introduce an aldehyde group, enabling further functionalization (e.g., condensation reactions) but reducing stability compared to halogenated derivatives .

Physical Properties and Handling

  • Solubility and Stability : Fluorinated pyrazoles generally exhibit lower solubility in polar solvents but higher thermal stability. Carbaldehyde derivatives (e.g., 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde) may require inert storage conditions due to aldehyde reactivity .
  • Safety Considerations : Safety data for 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole highlight the need for precautions against inhalation and skin contact, likely applicable to the target compound .

Biological Activity

4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This compound's biological activity stems from its ability to interact with various molecular targets, making it a candidate for further investigation in drug development and other scientific fields.

The synthesis of this compound typically involves the chloromethylation of 5-fluoro-1,3-dimethyl-1H-pyrazole using chloromethylating agents like chloromethyl methyl ether (MOMCl) in the presence of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) . The presence of both chloromethyl and fluoro groups provides distinct reactivity profiles, enhancing the compound's potential applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, which may lead to inhibition or modulation of their activity. The fluoro group enhances binding affinity through hydrogen bonds and van der Waals interactions .

Enzyme Inhibition

Research has shown that pyrazole derivatives can act as enzyme inhibitors. For example, compounds similar to this compound have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells . This inhibition is particularly relevant in the context of cancer therapy.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
4-(Chloromethyl)-1,3-dimethyl-1H-pyrazoleLacks fluoro group; different reactivityLimited studies on biological activity
5-Fluoro-1,3-dimethyl-1H-pyrazoleLacks chloromethyl group; affects nucleophilicityPotential anticancer activity
4-(Bromomethyl)-5-fluoro-1,3-dimethyl-1H-pyrazoleSimilar structure; bromine alters reactivityVarying biological effects

Case Studies and Research Findings

  • Anticancer Studies : A study on a related pyrazole derivative showed an IC50 value indicating effective cytotoxicity against U87 glioblastoma cell lines .
  • Enzyme Interaction : Another study highlighted that certain pyrazole derivatives exhibited strong inhibition against specific enzymes involved in cancer progression .

These findings suggest that while direct studies on this compound are sparse, its analogs demonstrate significant biological activities that warrant further exploration.

Q & A

Q. What are the common synthetic routes for preparing 4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole, and how are reaction conditions optimized?

The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with diketones or via Vilsmeier–Haack formylation. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde was synthesized using the Vilsmeier–Haack reaction, where temperature (80–100°C) and solvent (POCl₃/DMF) significantly influence yield . For 4-(Chloromethyl) derivatives, chloromethylation via Friedel-Crafts alkylation or substitution reactions with chloromethylating agents (e.g., ClCH₂SO₂Cl) is common. Optimization includes controlling stoichiometry, reaction time, and purification via column chromatography (hexane/ethyl acetate gradients) .

Q. How are spectroscopic techniques (e.g., NMR, IR) utilized to confirm the structure of this compound?

  • ¹H/¹³C NMR : The methyl groups (1,3-dimethyl) appear as singlets at δ 2.3–2.5 ppm, while the chloromethyl (-CH₂Cl) resonates as a triplet near δ 4.2–4.5 ppm. Fluorine substituents cause splitting patterns in adjacent protons .
  • IR : Stretching vibrations for C-Cl (650–750 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm functional groups. Pyrazole ring C=N and C=C stretches appear at 1500–1600 cm⁻¹ .

Q. What preliminary biological activities have been reported for structurally related pyrazole derivatives?

Analogous compounds, such as 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamides, exhibit antibacterial activity against Staphylococcus aureus (MIC: 8–32 µg/mL) via inhibition of DNA gyrase. Fluorinated pyrazoles also show anti-inflammatory properties by suppressing COX-2 expression .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict molecular electrostatic potential (MEP) maps, highlighting nucleophilic regions at the pyrazole N-atoms and electrophilic sites at the chloromethyl group. HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, aligning with experimental sulfonation and alkylation data . TD-DFT can simulate UV-Vis spectra (λmax ≈ 270 nm) for comparison with experimental data .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated pyrazoles?

Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) may arise from lipophilicity variations. Quantitative Structure-Activity Relationship (QSAR) models correlate ClogP values (1.5–3.0) with enhanced membrane penetration. Meta-analysis of MIC data (e.g., using Cochrane Review methods) identifies outliers due to assay conditions (e.g., broth microdilution vs. agar diffusion) .

Q. How does crystal structure analysis inform the design of pyrazole-based inhibitors?

X-ray crystallography of 5-(4-fluorophenyl)-2H-pyrazol-1-ium trifluoroacetate reveals π–π stacking (3.6–3.7 Å) between pyrazole and aryl rings, stabilizing ligand-receptor interactions. Hydrogen bonds (N–H⋯O, 2.8–3.1 Å) guide modifications to improve binding affinity in kinase inhibitors .

Q. What are the challenges in scaling up pyrazole synthesis while maintaining regioselectivity?

Multi-step syntheses often face regioselectivity issues during cyclization (e.g., 1,3- vs. 1,5-disubstitution). Kinetic control via low-temperature (-10°C) reactions favors 1,3-dimethyl products, while thermodynamic conditions (reflux in toluene) yield 1,5-isomers. Catalytic systems (e.g., Pd(PPh₃)₄ for Suzuki couplings) improve yields (>80%) in cross-coupling steps .

Methodological Guidance

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen solvent polarity (DMF vs. THF) and temperature effects on yield .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and compare with PubChem datasets (CID: 23629) .
  • Bioactivity Testing : Follow CLSI guidelines for MIC assays to ensure reproducibility across labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.